1,1-Diethoxyethene
CAS No.: 2678-54-8
Cat. No.: VC21307179
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2678-54-8 |
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Molecular Formula | C6H12O2 |
Molecular Weight | 116.16 g/mol |
IUPAC Name | 1,1-diethoxyethene |
Standard InChI | InChI=1S/C6H12O2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3 |
Standard InChI Key | VTGIVYVOVVQLRL-UHFFFAOYSA-N |
SMILES | CCOC(=C)OCC |
Canonical SMILES | CCOC(=C)OCC |
Introduction
Physical and Chemical Properties
1,1-Diethoxyethene possesses specific physical and chemical properties that determine its behavior in chemical reactions and influence its handling requirements. The compound exists as a liquid at room temperature and demonstrates characteristic reactivity patterns owing to its unique molecular architecture.
Physical Properties
The compound exhibits distinct physical characteristics as summarized in the following table:
Property | Value |
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Molecular Formula | C6H12O2 |
Molecular Weight | 116.16 g/mol |
Physical State | Liquid |
Boiling Point | 49°C (at 5 kPa) |
CAS Registry Number | 2678-54-8 |
Appearance | Liquid |
Physical state data indicates that 1,1-diethoxyethene exists as a liquid under standard conditions . The relatively low boiling point of 49°C at reduced pressure (5 kPa) suggests high volatility, which is typical for compounds with moderate molecular weight and limited intermolecular interactions .
Chemical Properties
The chemical reactivity of 1,1-diethoxyethene is primarily governed by its electron-rich double bond and the presence of two ethoxy groups. These structural features contribute to its distinctive chemical behavior:
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High moisture sensitivity - The compound reacts rapidly with water, necessitating protection from atmospheric moisture during handling and storage .
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Nucleophilic character - The electron-rich double bond makes it susceptible to electrophilic attack.
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Base stability - The compound is stable in basic conditions, which allows for its participation in various base-catalyzed reactions.
Synthesis Methods
Several methods have been developed for the synthesis of 1,1-diethoxyethene, with dehydrohalogenation of chloroacetaldehyde diethyl acetal being the most commonly employed approach in both laboratory and industrial settings.
Standard Synthesis Procedure
A detailed synthesis procedure described in the literature involves the following protocol:
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A mixture containing 610.4 g (4.0 mol) of chloroacetaldehyde diethyl acetal is combined with 800 g (12.0 mol) of powdered technical grade potassium hydroxide.
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32 g of polyethylene glycol 1000 dimethyl ether and 88 g (1.0 mol) of 2-methyl-2-butanol are added to the mixture.
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The reaction mixture is heated to reflux in 1.2 L of tert-butyl methyl ether while stirring.
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After six hours of reaction time, the process is terminated, and the salts are filtered off.
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The filtrate undergoes distillation at reduced pressure (5 kPa), yielding 326 g (72.5% of theoretical yield) of 1,1-diethoxyethene with a boiling point of 49°C at 5 kPa .
This synthesis route represents an efficient approach to producing the compound on various scales, with the potassium hydroxide serving as the base that promotes the elimination reaction forming the characteristic carbon-carbon double bond.
Alternative Synthesis Approaches
While the search results don't explicitly detail alternative synthesis methods for 1,1-diethoxyethene, the recent development of electrochemical methods for synthesizing the related compound 1,1-diethoxyethane suggests potential electrochemical approaches that might be adaptable for 1,1-diethoxyethene synthesis . These emerging methodologies represent an area for potential research and development in the synthesis of this important compound.
Applications in Chemical Synthesis
1,1-Diethoxyethene serves as a versatile building block in organic synthesis, with applications spanning both laboratory research and industrial chemical production processes.
Organic Synthesis Applications
The compound finds extensive use as an intermediate in organic synthesis pathways, particularly where selective carbon-carbon bond formation is required. Its applications include:
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Serving as a key reactive intermediate in pharmaceutical synthesis pathways
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Functioning as a building block in the construction of complex organic molecules
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Acting as a specialized reagent in laboratory research and development processes
Michael-Dieckmann Type Reactions
One of the more extensively studied applications of 1,1-diethoxyethene involves its participation in Michael-Dieckmann type reactions. Research has revealed that this compound exhibits unexpected modulation of chemoselectivity in reactions with 2-acylaminoacrylates. This chemoselectivity affects ring-size formation in the resulting products, a phenomenon of significant interest in synthetic organic chemistry .
The mechanistic details of these reactions provide valuable insights into structural factors that control reaction pathways and product distributions. Understanding these factors is crucial for the rational design of synthetic strategies that employ 1,1-diethoxyethene as a key building block.
Reactivity and Chemical Behavior
The reactivity of 1,1-diethoxyethene is primarily determined by its electron-rich double bond and the presence of two alkoxy substituents, which influence both the electronic and steric properties of the molecule.
Characteristic Reactions
Several reaction types characterize the chemical behavior of 1,1-diethoxyethene:
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Electrophilic addition reactions - The electron-rich double bond readily undergoes addition with electrophiles.
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Hydrolysis - The compound is highly susceptible to hydrolysis, reacting rapidly with water to form acetaldehyde and ethanol.
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Cycloaddition reactions - It can participate in various cycloaddition processes due to its electron-rich nature.
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Michael-type additions - The compound serves as an acceptor in Michael-type additions with various nucleophiles.
Reactivity in Complex Systems
Research into the reactivity of 1,1-diethoxyethene in complex systems has revealed interesting patterns, particularly in the context of Michael-Dieckmann type reactions. Studies have shown that subtle structural variations in both the ketene acetal and its reaction partners can significantly influence reaction outcomes, leading to unexpected product distributions and ring-size modulations .
These observations highlight the complex interplay between electronic factors, steric considerations, and reaction conditions that govern the behavior of 1,1-diethoxyethene in synthetic applications.
Recent Research Developments
Recent scientific investigations involving 1,1-diethoxyethene have expanded our understanding of its reactivity and potential applications in organic synthesis.
Mechanistic Studies
Research published in the New Journal of Chemistry has explored the ring-size modulation in Michael-Dieckmann type reactions involving 1,1-diethoxyethene (referred to as ketene diethyl acetal) with 2-acylaminoacrylates. These studies have revealed "an unexpected modulation of the chemoselectivity" in these reactions, providing valuable insights into factors controlling reaction outcomes .
These mechanistic investigations contribute to the broader field of synthetic methodology, offering principles that may be applicable to other reaction systems involving similar functional groups and reactivity patterns.
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